molecular formula C9H11BrO2 B14022476 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol

Cat. No.: B14022476
M. Wt: 231.09 g/mol
InChI Key: KYINFRISJBDQLQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative with a methoxy group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyphenyl ethan-1-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 1-(3-Bromo-5-methoxyphenyl)ethanone.

    Reduction: 1-(3-Methoxyphenyl)ethan-1-ol.

    Substitution: 1-(3-Azido-5-methoxyphenyl)ethan-1-ol.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.

Comparison with Similar Compounds

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(3-Bromo-2-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group at the 2-position.

    1-(3-Bromo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group at the 4-position.

    1-(3-Bromo-5-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6,11H,1-2H3

InChI Key

KYINFRISJBDQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)OC)O

Origin of Product

United States

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